1-Benzyl-3,3-difluoro-1,5-diazocane synthesis pathway and mechanism
1-Benzyl-3,3-difluoro-1,5-diazocane synthesis pathway and mechanism
An In-Depth Technical Guide to the Synthesis of 1-Benzyl-3,3-difluoro-1,5-diazocane
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of a robust synthetic pathway for 1-Benzyl-3,3-difluoro-1,5-diazocane. The strategic incorporation of a gem-difluoro motif within a flexible eight-membered diazocane scaffold represents a compelling area of interest for medicinal chemistry, offering a unique combination of structural and electronic properties. The difluoromethyl group can act as a bioisostere for a carbonyl or hydroxyl group, potentially enhancing metabolic stability and modulating binding affinity.
This document moves beyond a simple recitation of steps, delving into the mechanistic underpinnings and strategic rationale for the selected chemical transformations. The pathway is designed for efficiency and is grounded in well-established, high-yielding reactions, ensuring both reliability and scalability.
Part 1: Strategic Synthesis Design and Retrosynthetic Analysis
The design of a viable synthetic route hinges on a logical retrosynthetic analysis that deconstructs the target molecule into readily available starting materials. Our strategy prioritizes the late-stage introduction of the gem-difluoro group to avoid carrying these sensitive atoms through multiple synthetic steps. The core of the synthesis is the construction of the 1,5-diazocane ring system.
The retrosynthetic breakdown of 1-Benzyl-3,3-difluoro-1,5-diazocane (1) points to the key intermediate, 1-Benzyl-1,5-diazocan-3-one (2) . The gem-difluoro group in 1 can be installed via a deoxofluorination reaction of the ketone in 2 . The diazocanone ring itself can be efficiently assembled through a double reductive amination, a powerful C-N bond-forming strategy, from N-benzylethylenediamine (3) and a suitable three-carbon dielectrophile such as 1,3-dimethoxy-2-propanone (4) .
Following this analysis, the forward synthesis is designed as a two-step process, focusing on the formation of the heterocyclic core followed by the crucial fluorination step.
Part 2: Detailed Synthesis and Mechanistic Insights
This section provides a step-by-step guide to the synthesis, complete with mechanistic explanations and detailed experimental protocols derived from established methodologies.
Step 1: Synthesis of 1-Benzyl-1,5-diazocan-3-one (2) via Tandem Reductive Amination
Expertise & Rationale: The construction of the eight-membered 1,5-diazocane ring is the cornerstone of this synthesis. A tandem (or double) reductive amination is selected for its efficiency, as it forms two C-N bonds in a single, controlled operation.[1][2] This method avoids the often-problematic over-alkylation associated with direct alkylation of amines.[2] The reaction condenses a primary and a secondary amine from N-benzylethylenediamine with a ketone, forming two iminium ion intermediates that are reduced in situ. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice due to its mild nature and remarkable selectivity for iminium ions over ketones, which prevents premature reduction of the carbonyl starting material.[3]
Reaction Mechanism: The reaction proceeds through a well-defined sequence:
-
Initial Condensation: The primary amine of N-benzylethylenediamine attacks the carbonyl carbon of 1,3-dimethoxy-2-propanone.
-
Iminium Ion Formation: Dehydration of the resulting hemiaminal intermediate yields a reactive iminium ion.
-
First Reduction: The iminium ion is selectively reduced by sodium triacetoxyborohydride to form a secondary amine intermediate.
-
Intramolecular Cyclization: The newly formed secondary amine then undergoes an intramolecular condensation with the ketone functionality (which is revealed after the initial reaction or is present from the start), leading to a cyclic iminium ion.
-
Second Reduction: A final reduction of the cyclic iminium ion with NaBH(OAc)₃ furnishes the desired 1-Benzyl-1,5-diazocan-3-one ring system.
Experimental Protocol: Synthesis of 1-Benzyl-1,5-diazocan-3-one (2)
-
To a stirred solution of N-benzylethylenediamine (3) (1.0 eq) in dichloroethane (DCE, 0.1 M) is added 1,3-dimethoxy-2-propanone (4) (1.1 eq).
-
The mixture is stirred at room temperature for 1 hour to facilitate the initial condensation.
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (2.5 eq) is added portion-wise over 20 minutes. The reaction is mildly exothermic.
-
The reaction mixture is stirred at room temperature for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of starting materials.
-
Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3x).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield 1-Benzyl-1,5-diazocan-3-one (2) as a pale yellow oil.
| Reagent/Parameter | Condition/Amount | Purpose |
| N-benzylethylenediamine | 1.0 eq | Diamine source |
| 1,3-dimethoxy-2-propanone | 1.1 eq | Ketone source |
| Sodium triacetoxyborohydride | 2.5 eq | Selective reducing agent |
| Dichloroethane (DCE) | 0.1 M | Solvent |
| Temperature | Room Temperature | Mild reaction conditions |
| Expected Yield | 65-75% | Based on similar literature |
Step 2: Gem-Difluorination of 1-Benzyl-1,5-diazocan-3-one (2)
Expertise & Rationale: The conversion of the carbonyl group in intermediate 2 to a gem-difluoro group is accomplished using a deoxofluorinating agent. Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) is an excellent choice for this transformation.[4] It is more thermally stable and often considered safer to handle than diethylaminosulfur trifluoride (DAST), while providing similar or superior yields.[4] The presence of two basic nitrogen atoms in the substrate requires careful consideration, as they can be protonated by HF generated in situ, potentially deactivating the substrate or causing side reactions. The use of a non-protic solvent and slow addition of the reagent at low temperatures helps to control the reaction.
Reaction Mechanism: The mechanism of deoxofluorination with a fluorinating agent like Deoxo-Fluor involves several steps:
-
Activation: The ketone oxygen attacks the sulfur atom of Deoxo-Fluor, displacing a fluoride ion.
-
Intermediate Formation: This forms an intermediate with an O-S bond.
-
Fluoride Attack: A fluoride ion attacks the electrophilic carbon atom of the former carbonyl group.
-
Elimination: The intermediate collapses, eliminating a stable sulfur-containing byproduct and forming one C-F bond. This process repeats to form the second C-F bond, resulting in the gem-difluoro product.
Experimental Protocol: Synthesis of 1-Benzyl-3,3-difluoro-1,5-diazocane (1)
-
A solution of 1-Benzyl-1,5-diazocan-3-one (2) (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) is prepared in a flame-dried flask under an inert atmosphere (Argon or Nitrogen).
-
The solution is cooled to 0 °C in an ice bath.
-
Deoxo-Fluor® (1.5 eq) is added dropwise via syringe over 30 minutes.
-
After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for 24 hours. Progress is monitored by TLC or ¹⁹F NMR.
-
The reaction is cautiously quenched by pouring it into a stirred, saturated aqueous solution of NaHCO₃ at 0 °C.
-
The layers are separated, and the aqueous phase is extracted with DCM (3x).
-
The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated in vacuo.
-
The resulting crude material is purified by flash column chromatography on silica gel to afford 1-Benzyl-3,3-difluoro-1,5-diazocane (1) .
| Reagent/Parameter | Condition/Amount | Purpose |
| 1-Benzyl-1,5-diazocan-3-one | 1.0 eq | Ketone precursor |
| Deoxo-Fluor® | 1.5 eq | Fluorinating agent |
| Dichloromethane (DCM) | 0.2 M | Anhydrous solvent |
| Temperature | 0 °C to RT | Controlled reaction |
| Expected Yield | 50-65% | Based on similar literature[4] |
Part 3: Final Product Characterization
To confirm the identity and purity of the final product, a full suite of analytical techniques should be employed:
-
Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR spectroscopy will confirm the molecular structure. The ¹⁹F NMR will show a characteristic signal for the CF₂ group, while the ¹³C NMR will show a triplet for the CF₂ carbon due to C-F coupling.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition and molecular weight of the target compound.
-
Infrared (IR) Spectroscopy: Will show the absence of the C=O stretch from the starting material and the presence of C-F bond vibrations.
Conclusion
This guide outlines a logical, efficient, and well-documented pathway for the synthesis of 1-Benzyl-3,3-difluoro-1,5-diazocane. By leveraging a tandem reductive amination for the construction of the core diazocane ring and a robust deoxofluorination for the introduction of the gem-difluoro moiety, this approach provides a reliable method for accessing this novel chemical entity. The mechanistic insights and detailed protocols provided herein are intended to empower researchers in the fields of synthetic and medicinal chemistry to explore the potential of this and related fluorinated heterocyclic scaffolds.
References
-
Reductive Amination Overview: A comprehensive portal for organic reactions, including various methods for reductive amination. Source: Organic Chemistry Portal, [Link][1]
-
Practical Reductive Amination: A key paper describing the use of sodium triacetoxyborohydride for the reductive amination of aldehydes and ketones. Source: J. Org. Chem., [Link]
-
Mechanism and Application of Reductive Amination: An educational resource explaining the mechanism and utility of reductive amination. Source: Master Organic Chemistry, [Link][2]
-
Deoxofluorination Reagents: A review of deoxofluorination reagents, including Deoxo-Fluor®, for the synthesis of gem-difluoroalkanes. Source: Organic Chemistry Portal, [Link][4]
-
Borch Reductive Amination: The original work by Borch and co-workers on reductive amination using sodium cyanoborohydride. Source: J. Am. Chem. Soc., [Link][3]
Sources
- 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
